Trifluridine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3N2O5 |

|---|---|

Molecular Weight |

299.18 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 |

InChI Key |

VSQQQLOSPVPRAZ-BLRNRSDCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Trifluridine-¹³C,¹⁵N₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Trifluridine-¹³C,¹⁵N₂, an isotopically labeled analog of the antiviral and anticancer agent Trifluridine. This document is intended to serve as a valuable resource for professionals in drug development and scientific research.

Chemical Properties

Trifluridine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of Trifluridine, where one carbon atom and both nitrogen atoms in the pyrimidine ring are replaced with their respective heavy isotopes, ¹³C and ¹⁵N. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ | [1] |

| Molecular Weight | 299.18 g/mol | [1][2] |

| CAS Number | 2086328-10-9 | [1] |

| Appearance | White crystalline powder (assumed from unlabeled Trifluridine) | [3] |

| Melting Point | 186-189 °C (for unlabeled Trifluridine) | [4] |

| Solubility (unlabeled) | Freely soluble in methanol and acetone; soluble in water, ethanol. | [3] |

| Isotopic Purity | Minimum 98% for ¹⁵N, Minimum 99% for ¹³C | [2] |

Note: Some physical properties are for the unlabeled compound and are expected to be very similar for the isotopically labeled version.

Synthesis of Trifluridine-¹³C,¹⁵N₂

Proposed Synthetic Pathway

A plausible synthetic strategy involves the condensation of a protected deoxyribose derivative with an isotopically labeled 5-(trifluoromethyl)uracil moiety. The labeled uracil precursor can be synthesized using ¹³C and ¹⁵N labeled starting materials.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Trifluridine-¹³C,¹⁵N₂.

Experimental Protocols

Step 1: Synthesis of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil

This step would involve the cyclocondensation of a ¹³C and ¹⁵N labeled urea with a suitable three-carbon precursor containing the trifluoromethyl group, such as ethyl trifluoroacetoacetate.

-

Reagents: [¹³C,¹⁵N₂]Urea, ethyl trifluoroacetoacetate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve [¹³C,¹⁵N₂]Urea and ethyl trifluoroacetoacetate in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an appropriate acid.

-

The resulting precipitate of [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil would be collected by filtration, washed, and dried.

-

Step 2: Glycosylation

The labeled nucleobase is then coupled with a protected deoxyribose sugar. The Vorbrüggen glycosylation is a common method for this transformation.

-

Reagents: [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil, a protected 2-deoxy-D-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose), a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), and an anhydrous aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

Silylate the [¹³C,¹⁵N₂]-5-(trifluoromethyl)uracil with a silylating agent (e.g., hexamethyldisilazane) to increase its reactivity.

-

Dissolve the silylated base and the protected deoxyribose in anhydrous acetonitrile.

-

Add the Lewis acid catalyst dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction and extract the protected nucleoside with an organic solvent.

-

Purify the product by column chromatography.

-

Step 3: Deprotection and Purification

The final step involves the removal of the protecting groups from the sugar moiety to yield Trifluridine-¹³C,¹⁵N₂.

-

Reagents: Protected Trifluridine-¹³C,¹⁵N₂, a base for deprotection (e.g., sodium methoxide in methanol), and a suitable solvent.

-

Procedure:

-

Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acidic resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, Trifluridine-¹³C,¹⁵N₂, by High-Performance Liquid Chromatography (HPLC).

-

Mechanism of Action of Trifluridine

Trifluridine exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA synthesis and function.

-

Inhibition of Thymidylate Synthase: After entering the cell, Trifluridine is phosphorylated by thymidine kinase to its monophosphate form (F₃dTMP). F₃dTMP is a potent inhibitor of thymidylate synthase, an essential enzyme for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Incorporation into DNA: F₃dTMP is further phosphorylated to its triphosphate form (F₃dTTP). F₃dTTP can be incorporated into the DNA strand in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the trifluoromethyl group on the uracil base disrupts the DNA structure and function, leading to DNA damage and ultimately, apoptosis.

Diagram: Trifluridine's Mechanism of Action

Caption: Signaling pathway of Trifluridine's anticancer activity.

Experimental Protocol: Quantification of Trifluridine in Plasma using Trifluridine-¹³C,¹⁵N₂ as an Internal Standard

This protocol outlines a general procedure for the quantification of Trifluridine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Trifluridine-¹³C,¹⁵N₂ as an internal standard (IS).

Materials and Reagents

-

Trifluridine analytical standard

-

Trifluridine-¹³C,¹⁵N₂ (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add a known concentration of Trifluridine-¹³C,¹⁵N₂ in a small volume of solvent (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Conditions (Example)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Trifluridine from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Trifluridine: Q1: m/z 297.1 -> Q3: m/z 181.1 (example)

-

Trifluridine-¹³C,¹⁵N₂: Q1: m/z 300.2 -> Q3: m/z 184.1 (example, assuming +3 Da shift)

-

Data Analysis

The concentration of Trifluridine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Diagram: Experimental Workflow for Plasma Analysis

References

An In-depth Technical Guide to the Molecular Structure of Trifluridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Trifluridine-¹³C,¹⁵N₂. This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.

Molecular Structure and Properties

Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of Trifluridine, an antiviral and antineoplastic drug. The labeling involves the incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the pyrimidine ring of the molecule. This labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2][3]

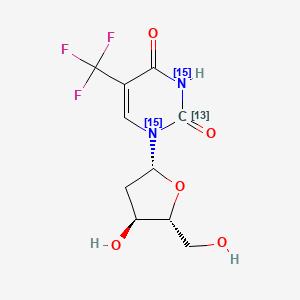

The molecular structure of Trifluridine-¹³C,¹⁵N₂ is depicted below. The carbon atom at position 2 of the pyrimidine ring is replaced with ¹³C, and the nitrogen atoms at positions 1 and 3 are replaced with ¹⁵N.

Caption: Molecular structure of Trifluridine-¹³C,¹⁵N₂.

Quantitative Data

The key quantitative data for Trifluridine-¹³C,¹⁵N₂ are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ | [4][5] |

| Molecular Weight | 299.18 g/mol | [4][5] |

| Exact Mass | 299.06 g/mol | [5] |

| CAS Number | 2086328-10-9 | [4][5] |

| Isotopic Purity | ¹³C: ≥99%, ¹⁵N: ≥98% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | |

| Melting Point | 190-193 °C (unlabeled) | |

| SMILES | O=[13C]1--INVALID-LINK--[C@H]2O--INVALID-LINK--C2">C@HCO | |

| InChI | InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 | [5] |

Experimental Protocols

Synthesis

A detailed, publicly available experimental protocol for the synthesis of Trifluridine-¹³C,¹⁵N₂ is not readily found in the scientific literature. However, based on established methods for the synthesis of isotopically labeled pyrimidine nucleosides, a plausible synthetic route can be proposed. This typically involves the condensation of a labeled nucleobase with a protected sugar moiety.

The likely starting materials would be:

-

[2-¹³C, 1,3-¹⁵N₂]-5-(trifluoromethyl)uracil: The isotopically labeled pyrimidine base.

-

A protected 2-deoxy-D-ribose derivative: Such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose.

The general steps would involve:

-

Glycosylation: The condensation of the silylated labeled uracil derivative with the protected deoxyribose derivative, often catalyzed by a Lewis acid.

-

Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

A simplified workflow for this proposed synthesis is illustrated below.

References

The Genesis of a Tracer: An In-depth Technical Guide to the Discovery and History of Isotopically Labeled Trifluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (TFT), a fluorinated pyrimidine nucleoside analog of thymidine, has carved a significant niche in both antiviral and anticancer therapies. Its mechanism of action, which involves incorporation into DNA and inhibition of thymidylate synthase, has been a subject of intense study. To elucidate its metabolic fate, pharmacokinetics, and mechanism of action at a molecular level, the use of isotopically labeled Trifluridine has been indispensable. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of various isotopically labeled forms of Trifluridine, offering researchers a detailed resource for their own investigations.

Initially synthesized in 1964, the journey to understanding the intricate in vivo behavior of Trifluridine necessitated the development of labeled analogues. Isotopes such as Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), Carbon-13 (¹³C), Tritium (³H), and Nitrogen-15 (¹⁵N) have been employed to tag different positions of the Trifluridine molecule, each offering unique advantages for various analytical techniques, including Positron Emission Tomography (PET), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the specific methodologies for the synthesis of these labeled compounds, present available quantitative data in a comparative format, and illustrate key pathways and workflows.

Trifluridine's Mechanism of Action: A Brief Overview

Trifluridine exerts its cytotoxic effects through a dual mechanism. After cellular uptake, it is phosphorylated by thymidine kinase to its active triphosphate form, which is then incorporated into DNA. This incorporation leads to DNA damage and dysfunction. Additionally, the monophosphate form of Trifluridine inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby disrupting DNA synthesis and repair. The combination of Trifluridine with the thymidine phosphorylase inhibitor Tipiracil (as in the drug TAS-102) significantly increases its bioavailability by preventing its rapid degradation to the inactive metabolite 5-(trifluoromethyl)uracil.

dot

Caption: Mechanism of action of Trifluridine and Tipiracil.

Synthesis and Application of Isotopically Labeled Trifluridine

The synthesis of isotopically labeled Trifluridine requires strategic placement of the isotope to ensure it is not lost during metabolic processes and is suitable for the intended analytical method. The following sections detail the synthesis and characteristics of various labeled forms of Trifluridine.

Fluorine-18 (¹⁸F) Labeled Trifluridine

[¹⁸F]Trifluridine is a key radiotracer for PET imaging, allowing for non-invasive in vivo studies of its pharmacokinetics and tumor uptake.

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Trifluridine [1]

The synthesis is a two-step, fully automated process.

-

¹⁸F-Trifluoromethylation of a Precursor: A protected 5-iodo-2'-deoxyuridine precursor is reacted with [¹⁸F]fluoride in the presence of a copper catalyst and a trifluoromethylating agent.

-

Deprotection: The protecting groups are removed to yield [¹⁸F]Trifluridine.

The entire process, from the delivery of aqueous [¹⁸F]fluoride to the final reformulated product, is completed in under 2 hours.

| Parameter | Value | Reference |

| Radiochemical Yield | 3% ± 0.44% (n=5) | [1] |

| Radiochemical Purity | >99% | [1] |

| Molar Activity | 0.4 GBq/µmol ± 0.05 | [1] |

| Total Synthesis Time | < 2 hours | [1] |

dot

Caption: Generalized workflow for the automated radiosynthesis of [18F]Trifluridine.

Carbon-14 (¹⁴C) Labeled Trifluridine

[¹⁴C]Trifluridine is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. The ¹⁴C label is typically introduced into the pyrimidine ring to ensure metabolic stability.

Experimental Protocol: Synthesis of [pyrimidine-2-¹⁴C]Trifluridine (Conceptual)

-

Synthesis of [2-¹⁴C]Uracil: This would likely start from a commercially available ¹⁴C-labeled precursor like [¹⁴C]urea or [¹⁴C]cyanide.

-

Trifluoromethylation of [2-¹⁴C]Uracil: The labeled uracil would then be trifluoromethylated at the 5-position.

-

Glycosylation: The resulting [2-¹⁴C]-5-(trifluoromethyl)uracil would be coupled with a protected deoxyribose sugar.

-

Deprotection: Removal of the protecting groups would yield the final product.

Human ADME Study with [¹⁴C]Trifluridine

A human ADME study using [¹⁴C]Trifluridine administered as part of the TAS-102 combination has provided valuable pharmacokinetic data.

| Parameter | Value | Reference |

| Absorption | At least 57% of the administered dose | [1][2] |

| Total Cumulative Excretion | 60% of the administered dose | [1] |

| Urinary Excretion | 55% of the dose (as FTY and glucuronide isomers) | [1] |

| Fecal and Expired Air Excretion | <3% | [1] |

| Unchanged Trifluridine in Urine/Feces | <3% | [1] |

| Elimination Half-life (steady state) | 2.1 hours | [1] |

Tritium (³H) Labeled Trifluridine

Tritiated Trifluridine is another valuable tool for in vitro and in vivo studies, offering high specific activity.

Experimental Protocol: Catalytic Tritiation of a Halogenated Precursor (Conceptual)

A common method for tritium labeling of nucleosides is the catalytic reduction of a halogenated precursor.

-

Synthesis of 5-Iodo-2'-deoxyuridine: This is a common starting material.

-

Trifluoromethylation: The 5-iodo-2'-deoxyuridine is converted to Trifluridine.

-

Introduction of a Halogen for Tritiation: A halogen (e.g., bromine or iodine) is introduced at a suitable position, for example, the 6-position of the pyrimidine ring or on the sugar moiety.

-

Catalytic Tritiation: The halogenated Trifluridine derivative is then subjected to catalytic reduction with tritium gas (³H₂), replacing the halogen with tritium.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeled Trifluridine

¹³C and ¹⁵N labeled Trifluridine are stable isotope-labeled analogues primarily used for NMR and mass spectrometry studies. These labels can provide detailed structural information and are useful in metabolic flux analysis.

Experimental Protocol: Synthesis of [¹³C] and [¹⁵N] Labeled Trifluridine (Conceptual)

The synthesis of these labeled compounds would involve using commercially available ¹³C and ¹⁵N enriched starting materials.

-

For ¹³C labeling:

-

To label the trifluoromethyl group, a ¹³C-labeled trifluoromethylating agent would be required.

-

To label the pyrimidine ring, a ¹³C-labeled precursor like [¹³C]urea or [¹³C]malonic acid derivative could be used in the initial ring formation.

-

-

For ¹⁵N labeling:

-

To label the pyrimidine ring, [¹⁵N]-enriched urea or ammonia would be used in the condensation reaction to form the pyrimidine ring.

-

Analytical Characterization of Isotopically Labeled Trifluridine

The purity and identity of isotopically labeled Trifluridine are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine radiochemical and chemical purity.

-

Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of the isotope.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the isotopic label (for ¹³C and ¹⁵N). For ¹⁸F and ³H, NMR is not the primary method of detection due to the nature of these isotopes.

Conclusion

The development and application of isotopically labeled Trifluridine have been instrumental in advancing our understanding of this important therapeutic agent. From elucidating its metabolic pathways and pharmacokinetic profile using ¹⁴C and ³H labeled compounds to visualizing its in vivo distribution with ¹⁸F-PET imaging, these tracers have provided invaluable insights for drug development professionals. While detailed synthetic protocols for all isotopic variations are not always publicly available, the conceptual pathways outlined in this guide, based on established chemical principles, provide a solid foundation for researchers in the field. The continued use and development of new labeling strategies will undoubtedly further unravel the complexities of Trifluridine's action and pave the way for the development of more effective cancer and antiviral therapies.

References

Trifluridine-13C,15N2: A Comprehensive Technical Guide for Researchers

An in-depth resource for researchers, scientists, and drug development professionals on the core properties, mechanisms, and experimental applications of isotopically labeled Trifluridine.

This technical guide provides a detailed overview of Trifluridine-13C,15N2, an isotopically labeled form of the antiviral and antineoplastic agent Trifluridine. This document is intended to serve as a comprehensive resource, offering key data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts.

Core Compound Specifications

This compound is a stable, isotopically labeled version of Trifluridine, making it an invaluable tool for pharmacokinetic studies, metabolic tracking, and as an internal standard in quantitative analytical methods.

| Identifier | Value |

| CAS Number | 2086328-10-9[1][2] |

| Molecular Weight | 299.18 g/mol [1][2] |

| Molecular Formula | C₉¹³CH₁₁F₃¹⁵N₂O₅ |

Mechanism of Action: A Dual Approach to Cellular Disruption

Trifluridine's therapeutic effects stem from its ability to interfere with DNA synthesis and function through a two-pronged mechanism. As a thymidine analog, it is readily taken up by cells and phosphorylated to its active forms.

-

Inhibition of Thymidylate Synthase: Following cellular uptake, Trifluridine is converted to Trifluridine monophosphate (TFT-MP). TFT-MP acts as an inhibitor of thymidylate synthase, a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication.[3]

-

DNA Incorporation and Dysfunction: Trifluridine monophosphate is further phosphorylated to Trifluridine triphosphate (TFT-TP). TFT-TP is recognized by DNA polymerases and is incorporated into the DNA of both cancer cells and viruses in place of thymidine.[3][4] The presence of the trifluoromethyl group on the uracil base disrupts the DNA structure, leading to DNA dysfunction, including the formation of strand breaks and the induction of replication stress.[5] This cascade of events ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[5]

In many clinical applications, particularly in oncology, Trifluridine is administered in combination with Tipiracil. Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme responsible for the degradation of Trifluridine. By preventing this breakdown, Tipiracil significantly increases the bioavailability and sustained exposure of Trifluridine, thereby enhancing its therapeutic effect.[3]

Caption: The cellular uptake, activation, and dual mechanism of action of Trifluridine.

Quantitative Data Summary

The following tables provide key quantitative data on the pharmacokinetics and clinical efficacy of Trifluridine, primarily in its combination formulation with Tipiracil.

Pharmacokinetic Profile of Trifluridine (in combination with Tipiracil)

| Parameter | Value | Source |

| Oral Bioavailability | ≥57% | [6] |

| Plasma Protein Binding | >96% | [3] |

| Elimination Half-life | 1.4–2.1 hours | [6] |

| Metabolism | Primarily via thymidine phosphorylase to 5-(trifluoromethyl)uracil (FTY) | [3] |

| Excretion | Mainly via urine | [6] |

Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

RECOURSE Phase III Trial (Trifluridine/Tipiracil vs. Placebo)

| Outcome | Trifluridine/Tipiracil | Placebo | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 7.1 months | 5.3 months | 0.68 (0.58–0.81) | <0.001 |

| Median Progression-Free Survival | 2.0 months | 1.7 months | 0.48 (0.41–0.57) | <0.001 |

SUNLIGHT Phase III Trial (Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil)

| Outcome | Trifluridine/Tipiracil + Bevacizumab | Trifluridine/Tipiracil |

| Median Overall Survival | 10.8 months | 7.5 months |

| Median Progression-Free Survival | 5.6 months | 2.4 months |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of Trifluridine.

In Vitro Cytotoxicity Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of Trifluridine.

-

Principle: This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.

-

Materials:

-

Cell line of interest (e.g., colorectal cancer cell line)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

Trifluridine stock solution

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells into the wells of an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of Trifluridine in complete culture medium.

-

Remove the existing medium from the cells and add the Trifluridine dilutions. Include wells with medium only (background) and cells with vehicle control.

-

Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Calculate the percentage of cell viability for each Trifluridine concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Trifluridine concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro cytotoxicity assay.

DNA Incorporation Assay

This protocol provides a general framework for quantifying the incorporation of Trifluridine into cellular DNA using LC-MS/MS.

-

Principle: The amount of Trifluridine incorporated into DNA is measured relative to the amount of endogenous thymidine.

-

Materials:

-

Cells treated with Trifluridine

-

DNA extraction kit

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

-

This compound (as internal standard)

-

-

Procedure:

-

Harvest cells and extract genomic DNA according to the manufacturer's protocol of the chosen DNA extraction kit.

-

Quantify the extracted DNA.

-

Digest the DNA into individual nucleosides using a cocktail of appropriate enzymes.

-

Spike the digested sample with a known amount of this compound as an internal standard.

-

Analyze the sample using a validated LC-MS/MS method to separate and quantify Trifluridine and thymidine.

-

-

Data Analysis:

-

Generate standard curves for both Trifluridine and thymidine.

-

Calculate the concentration of Trifluridine and thymidine in the sample based on the standard curves and the internal standard.

-

Express the level of incorporation as a ratio of Trifluridine to thymidine.

-

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the inhibition of thymidylate synthase activity.

-

Principle: The enzymatic activity is monitored by the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.

-

Materials:

-

Purified thymidylate synthase

-

Trifluridine monophosphate (TFT-MP)

-

Deoxyuridine monophosphate (dUMP)

-

N⁵,N¹⁰-methylenetetrahydrofolate

-

Reaction buffer

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, N⁵,N¹⁰-methylenetetrahydrofolate, and other necessary co-factors.

-

Add the purified thymidylate synthase enzyme and varying concentrations of TFT-MP to the reaction mixture.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding dUMP.

-

Immediately monitor the increase in absorbance at 340 nm for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of TFT-MP compared to the uninhibited control.

-

Calculate the IC50 value for the inhibition of thymidylate synthase.

-

Antiviral Plaque Reduction Assay

This protocol details the assessment of Trifluridine's antiviral activity against Herpes Simplex Virus (HSV).

-

Principle: The efficacy of Trifluridine is determined by its ability to reduce the formation of viral plaques in a cell monolayer.

-

Materials:

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus stock

-

Complete cell culture medium

-

12-well plates

-

Trifluridine stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

-

Procedure:

-

Seed Vero cells in 12-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a standardized amount of HSV (e.g., 50 plaque-forming units per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a methylcellulose-containing medium with serial dilutions of Trifluridine.

-

Incubate the plates for 2-3 days at 37°C to allow for the formation of plaques.

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cell monolayers with crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each Trifluridine concentration compared to the untreated control.

-

Determine the EC50 value, which is the concentration of Trifluridine that inhibits plaque formation by 50%.

-

Caption: Workflow for the antiviral plaque reduction assay.

References

- 1. Trifluridine - Wikipedia [en.wikipedia.org]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluridine Impurity 10-13C, 15N2 | Axios Research [axios-research.com]

- 6. m.youtube.com [m.youtube.com]

Navigating the Safe Handling of Trifluridine-¹³C,¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Trifluridine-¹³C,¹⁵N₂. While specific safety data for the isotopically labeled compound is not available, the information presented here is based on the well-documented hazards of unlabeled trifluridine. The isotopic substitution of carbon-13 and nitrogen-15 is not expected to alter the chemical reactivity or toxicological profile of the molecule. This guide is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before handling.

Section 1: Safety Data Summary

The following tables summarize the key quantitative and qualitative safety information for trifluridine. This data is aggregated from multiple supplier Safety Data Sheets and toxicological databases.

Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[3][4][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2][3][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 91 mg/kg[6] |

| LD50 | Rat | Oral | > 4379 mg/kg[6] |

| LD50 | Rat | Subcutaneous | 98 mg/kg[6] |

| LD50 | Rat | Intravenous | 2946 mg/kg[6] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁F₃N₂O₅ (for unlabeled) |

| Molecular Weight | 296.20 g/mol (for unlabeled)[1] |

| Appearance | Solid[4] |

| Melting Point | 170-172 °C[4] |

| Solubility | Likely mobile in the environment due to its water solubility.[7] |

Section 2: Handling Precautions and Protocols

Adherence to strict handling protocols is essential when working with Trifluridine-¹³C,¹⁵N₂ due to its potential health hazards. The following protocols are derived from standard laboratory practices for handling potent compounds and information from trifluridine SDS.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

| Body Area | Equipment | Specification |

| Eyes | Safety Glasses/Goggles | Must be worn at all times. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |

| Face | Face Shield | Required when there is a splash hazard.[4] |

| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |

| Body | Laboratory Coat | A complete suit protecting against chemicals should be worn.[4] |

| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |

Engineering Controls

| Control Type | Description |

| Ventilation | Work should be conducted in a well-ventilated area.[4][8] Provide appropriate exhaust ventilation at places where dust is formed.[4] |

| Fume Hood | Use in a chemical fume hood is recommended for all procedures involving the handling of solid trifluridine or preparation of solutions.[3] |

| Safety Stations | An eye-wash station and safety shower must be readily accessible.[8] |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling Trifluridine-¹³C,¹⁵N₂ in a research setting, from preparation to disposal.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Section 3: Mechanism of Action and Metabolic Pathway

Trifluridine exerts its cytotoxic effects by interfering with DNA synthesis.[9] As a thymidine-based nucleoside analog, it is incorporated into DNA, leading to DNA damage and inhibition of cell proliferation.[10] The following diagram illustrates the intracellular activation and mechanism of action of trifluridine.

Trifluridine is first phosphorylated by thymidine kinase to its active monophosphate form.[11][12] Subsequent phosphorylation leads to the formation of trifluridine triphosphate, which is then incorporated into DNA in place of thymidine.[11][12] This incorporation disrupts DNA function and synthesis, ultimately inhibiting cell proliferation.[11][12] Additionally, trifluridine monophosphate can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[11]

This guide provides a foundational understanding of the safety and handling requirements for Trifluridine-¹³C,¹⁵N₂. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines.

References

- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. drugs.com [drugs.com]

- 10. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. SMPDB [smpdb.ca]

Preliminary in vitro studies using Trifluridine-13C,15N2

An In-Depth Technical Guide to Preliminary In Vitro Studies Using Trifluridine-¹³C,¹⁵N₂

Introduction for Professionals in Drug Development and Research

This technical guide provides a comprehensive overview of the core methodologies and data relevant to the preliminary in vitro evaluation of Trifluridine, with a special focus on the utility of its isotopically labeled form, Trifluridine-¹³C,¹⁵N₂. While specific published studies focusing solely on Trifluridine-¹³C,¹⁵N₂ are not prevalent, its biological and chemical activities are identical to those of unlabeled Trifluridine. The ¹³C and ¹⁵N labels serve as stable isotope tracers, which are indispensable for advanced analytical techniques such as mass spectrometry. They allow for the precise differentiation and quantification of the drug and its metabolites from endogenous nucleosides, which is critical for definitive DNA incorporation and metabolic stability assays. This guide leverages the extensive body of research on Trifluridine to outline the foundational in vitro studies applicable to both the labeled and unlabeled compound.

Trifluridine (TFT) is a thymidine-based nucleoside analog with a dual antineoplastic mechanism of action.[1] It is a key component of the oral anticancer agent TAS-102 (trifluridine/tipiracil).[2] Its cytotoxicity stems from two primary routes: the inhibition of thymidylate synthase (TS) and, more significantly, its incorporation into DNA, which leads to DNA dysfunction.[3][4]

Upon cellular uptake, Trifluridine is phosphorylated by thymidine kinase (TK) to its monophosphate form (TFTMP).[5][6] This active metabolite can inhibit thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to an imbalance of deoxynucleotides.[5][7]

However, the primary mechanism of Trifluridine's antitumor activity involves its further phosphorylation to trifluridine triphosphate (TFTTP), which is then incorporated into DNA in place of thymidine by DNA polymerases.[3][6] This incorporation leads to DNA replication stress, DNA damage, and subsequent cell cycle arrest and apoptosis.[8][9] The amount of Trifluridine incorporated into DNA shows a high correlation with its cytotoxic activity.[3]

References

- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 9. biorxiv.org [biorxiv.org]

Unlocking Viral Mechanisms: A Technical Guide to the Theoretical Applications of Trifluridine-¹³C,¹⁵N₂ in Virology

For Immediate Release

[CITY, State] – [Date] – In the ongoing battle against viral diseases, understanding the intricate interactions between antiviral agents and viral machinery is paramount. This technical guide explores the theoretical applications of isotopically labeled Trifluridine (TFT), specifically Trifluridine-¹³C,¹⁵N₂, a powerful tool poised to offer unprecedented insights into virology for researchers, scientists, and drug development professionals. By leveraging the precision of stable isotope labeling, the scientific community can delve deeper into the mechanisms of viral replication, drug efficacy, and the development of resistance.

Trifluridine, a fluorinated pyrimidine nucleoside analog of thymidine, is an established antiviral agent, particularly effective against Herpes Simplex Virus (HSV) types 1 and 2.[1][2] Its primary mechanism of action involves its incorporation into viral DNA in place of thymidine, leading to the synthesis of defective viral proteins and an increased rate of mutations, ultimately inhibiting viral replication.[3] The introduction of stable isotopes, ¹³C and ¹⁵N₂, into the trifluridine molecule opens up a new frontier for research, allowing for precise tracking and quantification of the drug and its metabolites within biological systems.

Core Theoretical Applications in Virology

The use of Trifluridine-¹³C,¹⁵N₂ offers several theoretical advantages for virological research:

-

Metabolic Fate and Pharmacokinetic Analysis: Stable isotope labeling enables the precise tracing of Trifluridine-¹³C,¹⁵N₂ from administration to its incorporation into viral DNA.[4] Mass spectrometry-based techniques can differentiate the labeled drug from its endogenous counterparts, allowing for highly accurate pharmacokinetic studies. This includes determining the rate of uptake, intracellular phosphorylation to its active triphosphate form, and eventual incorporation into the viral genome. Such studies are crucial for optimizing dosing regimens and understanding the drug's bioavailability at the site of viral replication.[5]

-

Quantification of Viral DNA Incorporation: A key application is the direct quantification of trifluridine incorporation into newly synthesized viral DNA. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely measure the amount of Trifluridine-¹³C,¹⁵N₂ integrated into the viral genome.[6] This provides a direct measure of the drug's on-target activity and can be correlated with antiviral efficacy.

-

Elucidation of Drug Resistance Mechanisms: Viral resistance to nucleoside analogs often arises from mutations in viral enzymes such as thymidine kinase or DNA polymerase.[7] Trifluridine-¹³C,¹⁵N₂ can be a critical tool in studying these resistance mechanisms. By comparing the incorporation of the labeled drug in wild-type versus resistant viral strains, researchers can quantify the impact of specific mutations on drug activation and incorporation. This knowledge is vital for the development of next-generation antivirals that can overcome existing resistance.

-

Host Cell Interaction and Off-Target Effects: As trifluridine can also be incorporated into host cell DNA, understanding the extent of this off-target activity is crucial for assessing its safety profile.[2] Trifluridine-¹³C,¹⁵N₂ allows for sensitive detection of its incorporation into host cell DNA, providing a quantitative measure of its potential cytotoxicity. This information is invaluable for developing strategies to improve the drug's selectivity for viral targets.

Quantitative Data Summary

The following tables summarize key quantitative data for trifluridine, providing a baseline for future studies utilizing its isotopically labeled form.

Table 1: In Vitro Antiviral Activity of Trifluridine against Herpes Simplex Virus Type 1 (HSV-1)

| HSV-1 Strain | IC₅₀ (µM) | Reference |

| Acyclovir-Susceptible Strains (Range) | 3.07 ± 0.36 to 12.52 ± 0.61 | [8] |

| Acyclovir-Resistant Strain | 15.40 ± 3.17 | [8] |

Table 2: In Vitro Cytotoxicity of Trifluridine

| Cell Line | CC₅₀ (µM) | Reference |

| Vero Cells | 0.99 ± 0.01 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that could theoretically be performed using Trifluridine-¹³C,¹⁵N₂. These protocols are adapted from established methods for similar nucleoside analogs.

Protocol 1: Viral Replication Inhibition Assay (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Trifluridine-¹³C,¹⁵N₂ against a target virus (e.g., HSV-1).

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluence.

-

Drug Preparation: Prepare a stock solution of Trifluridine-¹³C,¹⁵N₂ in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Viral Infection: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Treatment: After infection, remove the viral inoculum and add the different concentrations of Trifluridine-¹³C,¹⁵N₂. Include a no-drug control.

-

Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.

Protocol 2: Quantification of Trifluridine-¹³C,¹⁵N₂ Incorporation into Viral DNA via LC-MS/MS

Objective: To quantify the amount of Trifluridine-¹³C,¹⁵N₂ incorporated into the viral genome.

Methodology:

-

Infection and Treatment: Infect host cells with the target virus at a high multiplicity of infection (MOI) and treat with a defined concentration of Trifluridine-¹³C,¹⁵N₂.

-

Viral DNA Extraction: After a suitable incubation period (e.g., 24 hours), harvest the cells and purify the viral DNA using a commercial DNA extraction kit.

-

DNA Digestion: Digest the purified viral DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Preparation: Prepare the digested sample for LC-MS/MS analysis, which may involve solid-phase extraction to remove interfering substances.

-

LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer. Develop a specific multiple reaction monitoring (MRM) method to detect and quantify the ¹³C and ¹⁵N-labeled trifluridine nucleoside.

-

Quantification: Use a standard curve of known concentrations of Trifluridine-¹³C,¹⁵N₂ to quantify its amount in the viral DNA digest. Express the results as the amount of labeled trifluridine per microgram of viral DNA.

Visualizing the Molecular Journey

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of Trifluridine-¹³C,¹⁵N₂.

Caption: Intracellular activation pathway of Trifluridine-¹³C,¹⁵N₂ and its incorporation into viral DNA.

Caption: Experimental workflow for quantifying Trifluridine-¹³C,¹⁵N₂ incorporation into viral DNA.

The theoretical applications of Trifluridine-¹³C,¹⁵N₂ outlined in this guide represent a significant step forward in virological research. By providing a means to precisely track and quantify this potent antiviral agent, researchers can gain a deeper understanding of its mechanism of action, paving the way for the development of more effective and safer antiviral therapies. The adoption of such advanced tools will be crucial in addressing the ongoing challenges posed by viral infections worldwide.

References

- 1. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluridine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. metsol.com [metsol.com]

- 5. researchgate.net [researchgate.net]

- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Trifluridine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trifluridine in human plasma. The assay utilizes Trifluridine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated following industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and stability.

Introduction

Trifluridine is a nucleoside analog with antiviral and antineoplastic properties. It is a component of the oral combination drug Lonsurf®, used in the treatment of metastatic colorectal cancer. Accurate measurement of Trifluridine concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as Trifluridine-¹³C,¹⁵N₂, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][3] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variability in sample processing, thereby leading to more reliable and reproducible results.[2][3] This application note provides a comprehensive protocol for the determination of Trifluridine in human plasma using Trifluridine-¹³C,¹⁵N₂ as the internal standard.

Experimental Protocols

Materials and Reagents

-

Trifluridine reference standard (Purity > 99%)

-

Trifluridine-¹³C,¹⁵N₂ internal standard (Purity > 99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K₂EDTA)

-

Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent[4][5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Trifluridine and Trifluridine-¹³C,¹⁵N₂ in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the Trifluridine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of Trifluridine-¹³C,¹⁵N₂ (Internal Standard Working Solution) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

To 50 µL of plasma in each tube, add 10 µL of the Internal Standard Working Solution (Trifluridine-¹³C,¹⁵N₂).

-

Vortex briefly.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4][5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min[4][5] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 25°C[4] |

| Run Time | 4 minutes[4][5] |

| Gradient | Isocratic: 80% B[4][5] |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Trifluridine and Trifluridine-¹³C,¹⁵N₂

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trifluridine | 297.0 | 181.0[6] |

| Trifluridine-¹³C,¹⁵N₂ | 300.0 (Predicted) | 184.0 (Predicted) |

Note: The predicted MRM transitions for Trifluridine-¹³C,¹⁵N₂ are based on the labeling pattern. The exact masses and optimal transitions should be confirmed by direct infusion of the internal standard.

Data Presentation

The method was validated for linearity, precision, accuracy, and stability. The results are summarized in the following tables.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Trifluridine | 5 - 4000[4] | ≥ 0.997[4] | 5[4] |

Table 3: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%RSD) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%RSD) | Inter-Assay Accuracy (%) |

| Low (LQC) | 15 | < 3.5[4] | 98 - 102[4] | < 4.0[4] | 97 - 103[6] |

| Medium (MQC) | 200 | < 3.0[4] | 97 - 101[4] | < 3.5[4] | 98 - 102[6] |

| High (HQC) | 3000 | < 2.0[4] | 98 - 101[4] | < 2.5[4] | 99 - 101[6] |

Table 4: Stability of Trifluridine in Human Plasma

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top | 6 hours at room temperature | 95 - 105 |

| Freeze-thaw | 3 cycles | 96 - 104 |

| Long-term | 30 days at -80°C | 97 - 103 |

| Processed sample | 24 hours in autosampler (10°C) | 98 - 102 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Trifluridine.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Trifluridine in human plasma. The use of the stable isotope-labeled internal standard, Trifluridine-¹³C,¹⁵N₂, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variations. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic studies in a drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

Application of Trifluridine-¹³C,¹⁵N₂ in NMR Spectroscopy Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Mechanistic Insights with Stable Isotope Labeling

Trifluridine (TFT) is a thymidine-based nucleoside analog with significant antiviral and antineoplastic activity. Its primary mechanism of action involves its incorporation into DNA, leading to DNA damage and dysfunction, and the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1][2][3][4] To fully elucidate its metabolic fate, mechanism of action, and interactions with biological macromolecules, advanced analytical techniques are required.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides high-resolution structural and dynamic information at the atomic level, making it invaluable in drug discovery and development.[5][6] However, the low natural abundance of key nuclei like ¹³C (1.1%) and ¹⁵N (0.37%) often limits the sensitivity of NMR experiments.[7] The strategic incorporation of these stable isotopes into a drug molecule, such as in Trifluridine-¹³C,¹⁵N₂, overcomes this limitation. This isotopic enrichment dramatically enhances NMR signal sensitivity, enabling a suite of advanced multi-dimensional NMR experiments.[7][8]

The use of Trifluridine-¹³C,¹⁵N₂ allows researchers to:

-

Trace Metabolic Pathways: Unambiguously track the drug and its metabolites in complex biological matrices.[9]

-

Elucidate Drug-Target Interactions: Directly probe the binding interface and conformational changes of both the drug and its biological target (e.g., DNA or enzymes) at atomic resolution.

-

Characterize Structural Dynamics: Investigate the dynamic properties of the drug molecule, which can be crucial for its biological activity.

These application notes provide an overview of the utility of Trifluridine-¹³C,¹⁵N₂ in NMR studies, along with detailed protocols for its application.

Signaling Pathway of Trifluridine

The primary mechanism of Trifluridine's cytotoxic effect involves its phosphorylation and subsequent incorporation into DNA, leading to disruption of DNA synthesis and function.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for Trifluridine-¹³C,¹⁵N₂ Experiments in Cell Culture

These application notes provide a detailed overview and experimental protocols for utilizing Trifluridine-¹³C,¹⁵N₂ in cell culture-based research. This information is intended for researchers, scientists, and drug development professionals investigating the mechanism of action, metabolic fate, and efficacy of Trifluridine.

Introduction

Trifluridine (TFT) is a thymidine-based nucleoside analog with potent antitumor activity.[1] It is a key component of the oral anticancer agent TAS-102 (Lonsurf®), which also contains tipiracil hydrochloride, an inhibitor of the Trifluridine-degrading enzyme thymidine phosphorylase.[2][3] The primary mechanism of Trifluridine's cytotoxic effect is its incorporation into DNA, leading to DNA dysfunction and cell death.[4][5] The use of isotopically labeled Trifluridine, such as Trifluridine-¹³C,¹⁵N₂, allows for precise tracing and quantification of the compound and its metabolites within cells and macromolecules, providing valuable insights into its pharmacodynamics and mechanism of action.

Mechanism of Action

Trifluridine exerts its anticancer effects through a multi-faceted mechanism:

-

Cellular Uptake: Trifluridine is transported into cancer cells via nucleoside transporters, including concentrative nucleoside transporter 1 (CNT1) and equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2).[6][2]

-

Phosphorylation: Once inside the cell, Trifluridine is phosphorylated by thymidine kinase 1 (TK1) to its monophosphate form (TFT-TMP).[2][7][8] Subsequent phosphorylations convert TFT-TMP into its active triphosphate form (TFT-TTP).[7][8]

-

DNA Incorporation: TFT-TTP is incorporated into DNA in place of thymidine triphosphate (dTTP) during DNA synthesis. This incorporation leads to DNA damage and dysfunction.[1][4]

-

Inhibition of Thymidylate Synthase: Trifluridine monophosphate (TFT-TMP) can also inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine nucleotides, thereby disrupting DNA synthesis.[1][2][7]

-

Induction of Cell Cycle Arrest and Apoptosis: The DNA damage caused by Trifluridine incorporation can trigger cell cycle arrest, primarily at the G2 phase, and induce apoptosis (programmed cell death).[1][4][5][9]

Signaling Pathway and Experimental Workflow

Caption: Trifluridine Metabolism and Mechanism of Action.

Experimental Protocols

Cell Culture and Seeding

-

Cell Line Selection: Choose a cancer cell line relevant to your research interests. Colorectal cancer (e.g., HCT-116, SW620, DLD-1), gastric cancer, and triple-negative breast cancer cell lines have been shown to be sensitive to Trifluridine.[1][10][11][12]

-

Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding:

Trifluridine-¹³C,¹⁵N₂ Treatment

-

Stock Solution Preparation: Prepare a stock solution of Trifluridine-¹³C,¹⁵N₂ in sterile dimethyl sulfoxide (DMSO) or water. Store the stock solution at -20°C or -80°C.

-

Working Concentrations: The effective concentration of Trifluridine can vary between cell lines. A typical concentration range for in vitro experiments is 0.1 µM to 20 µM.[1][11][12][14] It is recommended to perform a dose-response curve to determine the IC₅₀ for your specific cell line.

-

Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of Trifluridine-¹³C,¹⁵N₂. Include a vehicle control (DMSO or water) in parallel.

-

Incubation Time: Incubation times can range from a few hours to several days depending on the experimental endpoint. For DNA incorporation studies, a 24-hour incubation is a common starting point.[11][12] For cytotoxicity assays, a 72-hour incubation is often used.[10]

Cytotoxicity Assay

-

Protocol:

-

Seed cells in a 96-well plate as described above.

-

Treat cells with a serial dilution of Trifluridine-¹³C,¹⁵N₂ for 72 hours.

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.[10]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

DNA Incorporation Assay

-

Cell Harvesting: After treatment with Trifluridine-¹³C,¹⁵N₂, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

-

DNA Extraction: Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.

-

Sample Preparation for LC-MS/MS:

-

Quantify the extracted DNA.

-

Hydrolyze a known amount of DNA (e.g., 1-10 µg) to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Prepare samples for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This may involve protein precipitation or solid-phase extraction to remove interfering substances.[15][16]

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to detect and quantify the amount of Trifluridine-¹³C,¹⁵N₂ incorporated into the DNA.[17][18]

Experimental Workflow for DNA Incorporation Analysis

Caption: Workflow for DNA Incorporation Analysis.

Data Presentation

Table 1: Example Cytotoxicity Data of Trifluridine in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colorectal | 0.5 - 2.0 |

| SW620 | Colorectal | 1.0 - 5.0 |

| DLD-1 | Colorectal | 0.8 - 3.0 |

| MDA-MB-231 | Breast (TNBC) | 5.0 - 15.0 |

| Gastric Cancer Cell Line | Gastric | 0.2 - 10.0 |

Note: The IC₅₀ values are approximate and can vary depending on the specific experimental conditions.

Table 2: Key Parameters for LC-MS/MS Analysis of Trifluridine

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18)[15][19] |

| Mobile Phase | Gradient of water and methanol or acetonitrile with 0.1% formic acid[15][19] |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | Precursor and product ion transitions specific for Trifluridine and Trifluridine-¹³C,¹⁵N₂[18] |

| Internal Standard | A stable isotope-labeled analog of thymidine or another suitable compound[18] |

Conclusion

The use of Trifluridine-¹³C,¹⁵N₂ in cell culture experiments provides a powerful tool to dissect the molecular mechanisms of this important anticancer agent. The protocols outlined in these application notes offer a framework for conducting cytotoxicity assays and quantifying the incorporation of Trifluridine into DNA. By leveraging stable isotope labeling and sensitive analytical techniques such as LC-MS/MS, researchers can gain a deeper understanding of Trifluridine's pharmacology, which can inform the development of more effective cancer therapies.

References

- 1. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 5. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]

- 6. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. SMPDB [smpdb.ca]

- 9. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mdpi.com [mdpi.com]

- 16. opentrons.com [opentrons.com]

- 17. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. researchgate.net [researchgate.net]

Bioanalytical Method for the Quantification of Trifluridine in Human Plasma using Trifluridine-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluridine is a nucleoside analog with antiviral and antineoplastic properties. It is a component of the combination drug TAS-102 (Lonsurf®), which is used in the treatment of metastatic colorectal cancer. The accurate quantification of trifluridine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a sensitive and selective bioanalytical method for the determination of trifluridine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trifluridine-¹³C,¹⁵N₂, to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of trifluridine and its internal standard, Trifluridine-¹³C,¹⁵N₂, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Trifluridine analytical standard

-

Trifluridine-¹³C,¹⁵N₂ internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K₂EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials and caps

Instrumentation

-

HPLC system (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18, 50 x 2.1 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18)

-

Data acquisition and processing software

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of trifluridine and Trifluridine-¹³C,¹⁵N₂ by dissolving the appropriate amount of each compound in methanol.

-

Working Solutions: Prepare serial dilutions of the trifluridine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Trifluridine-¹³C,¹⁵N₂ at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

-

Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Trifluridine-¹³C,¹⁵N₂ internal standard working solution to all tubes except the blank matrix.

-

Vortex briefly.

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

HPLC Parameters:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

Mass Spectrometer Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trifluridine | 295.1 | 181.0 | 100 | -25 |

| Trifluridine-¹³C,¹⁵N₂ (IS) | 298.1 | 183.0 | 100 | -25 |

Note: The product ion for Trifluridine-¹³C,¹⁵N₂ is proposed based on the known fragmentation of Trifluridine, which involves the loss of the deoxyribose moiety. The stable isotope labels are located on the pyrimidine ring.

Method Validation Data

The following tables summarize the typical performance characteristics of this bioanalytical method.

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 92.5 | 94.1 | 98.2 |

| High | 95.8 | 93.7 | 101.5 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Trifluridine quantification.

Trifluridine Metabolic Pathway

Caption: Metabolic activation and mechanism of action of Trifluridine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of trifluridine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

Application Notes and Protocols for Trifluridine-¹³C,¹⁵N₂ in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (FTD), a thymidine-based nucleoside analog, is a cytotoxic agent used in the treatment of metastatic colorectal and gastric cancers. Its efficacy is significantly enhanced when co-administered with tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the rapid metabolism of FTD. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of FTD.

Trifluridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of FTD. Due to its identical physicochemical properties to the unlabeled drug, it serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. This ensures high accuracy and precision in determining FTD concentrations in biological matrices. While not typically used as the therapeutic agent itself in these studies, its role is critical for the reliable quantification of the active drug.

These application notes provide a summary of preclinical pharmacokinetic data of trifluridine in rats and monkeys and detailed protocols for conducting such studies, with a focus on the use of Trifluridine-¹³C,¹⁵N₂ as an internal standard.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of trifluridine in rats and monkeys following oral administration of trifluridine/tipiracil (TAS-102).

Table 1: Pharmacokinetic Parameters of Trifluridine (FTD) and its Metabolite (FTY) in Rats